4-[(2-Chloro-4-fluorophenyl)methyl]morpholine;hydrochloride
Overview
Description
4-[(2-Chloro-4-fluorophenyl)methyl]morpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring substituted with a 2-chloro-4-fluorophenylmethyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-4-fluorophenyl)methyl]morpholine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzyl chloride and morpholine.
Reaction: The 2-chloro-4-fluorobenzyl chloride is reacted with morpholine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-[(2-Chloro-4-fluorophenyl)methyl]morpholine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-4-fluorophenyl)methyl]morpholine;hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: The major products are typically substituted morpholine derivatives.
Oxidation: Oxidation reactions can yield ketones or carboxylic acids.
Reduction: Reduction reactions often produce alcohols or amines.
Scientific Research Applications
4-[(2-Chloro-4-fluorophenyl)methyl]morpholine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-4-fluorophenyl)methyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chloro-4-fluorophenyl)methyl]piperidine
- 4-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidine
- 4-[(2-Chloro-4-fluorophenyl)methyl]thiomorpholine
Uniqueness
4-[(2-Chloro-4-fluorophenyl)methyl]morpholine;hydrochloride is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]morpholine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO.ClH/c12-11-7-10(13)2-1-9(11)8-14-3-5-15-6-4-14;/h1-2,7H,3-6,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALDNRZACQDKHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)F)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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